molecular formula C6H5FN2O B14860456 5-Amino-2-fluoronicotinaldehyde

5-Amino-2-fluoronicotinaldehyde

Cat. No.: B14860456
M. Wt: 140.11 g/mol
InChI Key: HVXBOQREYSFILD-UHFFFAOYSA-N
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Description

5-Amino-2-fluoronicotinaldehyde (CAS: 1288999-92-7) is a fluorinated pyridine derivative featuring an amino group at position 5 and an aldehyde functional group at position 2 of the pyridine ring. Its molecular formula is C₆H₅FN₂O, with a molecular weight of 140.11 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group enables condensation reactions to form Schiff bases or heterocyclic scaffolds. Its fluorinated structure enhances metabolic stability and bioavailability, making it valuable in drug discovery .

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

5-amino-2-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-3H,8H2

InChI Key

HVXBOQREYSFILD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoronicotinaldehyde typically involves multi-step organic reactions. One common method starts with the fluorination of nicotinaldehyde to introduce the fluorine atom at the 2nd position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and catalytic processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoronicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoronicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Amino-2-fluoronicotinaldehyde with structurally analogous compounds listed in supplier databases and chemical literature. Key differences in functional groups, reactivity, and applications are highlighted.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Functional Group Molecular Formula Molecular Weight (g/mol) Suppliers Key Applications
This compound 1288999-92-7 Aldehyde C₆H₅FN₂O 140.11 1 Pharmaceutical intermediates, ligand synthesis
5-Amino-2-fluoroisonicotinaldehyde 1260790-23-5 Aldehyde (isomer) C₆H₅FN₂O 140.11 2 Cross-coupling reactions, fluorophore design
5-Amino-2-fluoroisonicotinamide 1804146-12-0 Amide C₆H₆FN₃O 155.13 3 Peptide mimetics, enzyme inhibition studies
5-Amino-2-fluoronicotinic acid 1427082-09-4 Carboxylic acid C₆H₅FN₂O₂ 156.11 1 Metal coordination, prodrug synthesis
5-Amino-2-fluorophenol N/A Phenol C₆H₅FNO 129.11 12 Polymer additives, agrochemicals

Data derived from supplier catalogs and structural analysis .

Structural and Functional Differences

Aldehyde vs. Amide/Carboxylic Acid: The aldehyde group in this compound confers high reactivity toward nucleophiles (e.g., amines, hydrazines), enabling rapid formation of imines or hydrazones. In contrast, the amide group in 5-Amino-2-fluoroisonicotinamide offers stability and hydrogen-bonding capacity, making it suitable for targeting biological receptors . The carboxylic acid derivative (5-Amino-2-fluoronicotinic acid) exhibits acidity (pKa ~3–4), facilitating salt formation or esterification, whereas the aldehyde is neutral and more prone to oxidation .

Positional Isomerism: 5-Amino-2-fluoroisonicotinaldehyde, an isomer of the target compound, has the aldehyde group at position 4 instead of position 2.

Fluorophenol vs. Fluoropyridine: 5-Amino-2-fluorophenol lacks the pyridine ring, reducing aromatic nitrogen’s electron-withdrawing effects. This increases phenolic O–H acidity (pKa ~8–10) compared to pyridine derivatives, broadening its utility in pH-sensitive applications .

Reactivity and Stability

  • Aldehyde Derivatives: Both this compound and its isonicotinaldehyde isomer are sensitive to air oxidation, requiring storage under inert conditions. The aldehyde’s electrophilicity makes it prone to polymerization if unquenched.
  • Acid/Amide Derivatives: The carboxylic acid and amide analogues exhibit higher thermal and oxidative stability. For example, 5-Amino-2-fluoronicotinic acid can form stable salts (e.g., sodium or hydrochloride), enhancing solubility in aqueous media .

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